molecular formula C13H13N5O B5800813 9-(2-phenoxyethyl)-9H-purin-6-amine

9-(2-phenoxyethyl)-9H-purin-6-amine

Cat. No. B5800813
M. Wt: 255.28 g/mol
InChI Key: GSPLREGIDRRRML-UHFFFAOYSA-N
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Description

9-(2-phenoxyethyl)-9H-purin-6-amine, also known as PEA, is a purine derivative that has been studied extensively due to its potential therapeutic applications. PEA has been found to have various biochemical and physiological effects, making it a promising candidate for further research. In

Mechanism of Action

9-(2-phenoxyethyl)-9H-purin-6-amine exerts its effects through various mechanisms, including binding to adenosine receptors, inhibition of phosphodiesterase, and modulation of ion channels. 9-(2-phenoxyethyl)-9H-purin-6-amine has been found to increase the levels of adenosine, which has neuroprotective and anti-inflammatory effects. 9-(2-phenoxyethyl)-9H-purin-6-amine also inhibits phosphodiesterase, which increases the levels of cyclic AMP, leading to various physiological effects.
Biochemical and Physiological Effects:
9-(2-phenoxyethyl)-9H-purin-6-amine has been found to have various biochemical and physiological effects, including neuroprotection, anti-inflammatory effects, modulation of the immune response, and inhibition of cancer cell growth. 9-(2-phenoxyethyl)-9H-purin-6-amine has also been found to improve cognitive function and can be used as a potential treatment for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

9-(2-phenoxyethyl)-9H-purin-6-amine has several advantages for lab experiments, including its low toxicity and high solubility in water. However, 9-(2-phenoxyethyl)-9H-purin-6-amine has a short half-life, which can make it difficult to study its effects in vivo. Additionally, 9-(2-phenoxyethyl)-9H-purin-6-amine can be metabolized quickly, which can make it challenging to determine its mechanism of action.

Future Directions

There are several future directions for research on 9-(2-phenoxyethyl)-9H-purin-6-amine, including the development of new synthesis methods, the investigation of its effects on different types of cancer, and the exploration of its potential therapeutic applications in other fields. Additionally, further studies are needed to determine the optimal dosage and frequency of administration for 9-(2-phenoxyethyl)-9H-purin-6-amine to maximize its therapeutic potential.
Conclusion:
In conclusion, 9-(2-phenoxyethyl)-9H-purin-6-amine is a promising compound that has been studied extensively for its potential therapeutic applications. Its various biochemical and physiological effects make it a promising candidate for further research in various fields, including neuroscience, immunology, and oncology. Further studies are needed to determine the optimal dosage and frequency of administration for 9-(2-phenoxyethyl)-9H-purin-6-amine to maximize its therapeutic potential.

Synthesis Methods

9-(2-phenoxyethyl)-9H-purin-6-amine can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 2-bromoethyl phenyl ether, which is then reacted with 6-chloropurine to form 9-(2-phenoxyethyl)-9H-purin-6-amine. The final product is obtained through purification using column chromatography.

Scientific Research Applications

9-(2-phenoxyethyl)-9H-purin-6-amine has been studied for its potential therapeutic applications in various fields, including neuroscience, immunology, and oncology. In neuroscience, 9-(2-phenoxyethyl)-9H-purin-6-amine has been found to have neuroprotective effects and can improve cognitive function. In immunology, 9-(2-phenoxyethyl)-9H-purin-6-amine has been shown to have anti-inflammatory properties and can modulate the immune response. In oncology, 9-(2-phenoxyethyl)-9H-purin-6-amine has been found to inhibit the growth of cancer cells and can be used in combination with other anti-cancer drugs.

properties

IUPAC Name

9-(2-phenoxyethyl)purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O/c14-12-11-13(16-8-15-12)18(9-17-11)6-7-19-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSPLREGIDRRRML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCN2C=NC3=C(N=CN=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(2-phenoxyethyl)-9H-purin-6-amine

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